1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride
Description
Properties
Molecular Formula |
C6H7ClN4 |
|---|---|
Molecular Weight |
170.60 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-1-2-8-6-4(5)3-9-10-6;/h1-3H,(H3,7,8,9,10);1H |
InChI Key |
HTLUBRHKLROCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)C=NN2.Cl |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions with Hydroxylamine Derivatives
The most widely documented method involves a ring-closing reaction between 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride. This reaction proceeds in DMF under nitrogen, with the aldehyde group undergoing nucleophilic attack by hydroxylamine to form an intermediate oxime. Subsequent cyclization occurs via intramolecular dehydration, yielding the pyrazolo[3,4-b]pyridine core. The hydrochloride salt is isolated by adjusting the pH of the reaction mixture to precipitate the product.
Reaction Conditions:
Alternative Precursors and Modifications
Patent literature describes variations using substituted pyridine derivatives. For example, 3-aminopyridine-2-carboxylates have been employed to introduce functional groups at specific positions before cyclization. These methods often involve multi-step sequences, including:
-
Protection of the amine group.
-
Condensation with hydrazine derivatives.
-
Acidic or basic work-up to deprotect and isolate the target compound.
A notable example involves reacting ethyl 3-aminopyridine-2-carboxylate with hydrazine hydrate in ethanol, followed by treatment with hydrochloric acid to form the hydrochloride salt. This route emphasizes the versatility of precursor choice in tailoring synthetic pathways.
Mechanistic Insights into Cyclization
Nucleophilic Attack and Cyclization
The formation of the pyrazolo[3,4-b]pyridine core hinges on two critical steps:
-
Nucleophilic Attack: Hydroxylamine attacks the aldehyde group of 2-chloro-3-pyridinecarboxaldehyde, forming an oxime intermediate.
-
Cyclization: Intramolecular dehydration eliminates water, closing the pyrazole ring. The chloride substituent on the pyridine ring acts as a leaving group, facilitating aromatization.
Mechanistic Pathway:
Role of Solvent and pH
DMF is preferred for its ability to stabilize polar intermediates and facilitate high-temperature reactions. Post-cyclization, the reaction mixture is acidified to protonate the amine group, ensuring precipitation of the hydrochloride salt. Adjusting the pH to 2–3 using hydrochloric acid is critical for maximizing yield and purity.
Optimization Strategies for Scalable Synthesis
Solvent and Temperature Optimization
Comparative studies indicate that DMF outperforms solvents like ethanol or tetrahydrofuran (THF) due to its higher dielectric constant, which stabilizes charged intermediates during cyclization. Elevated temperatures (80–100°C) accelerate reaction kinetics without degrading sensitive functional groups.
Purification and Isolation
Crude products are typically purified via recrystallization from ethanol/water mixtures. Patent data suggest that cooling the reaction mixture to 0–5°C after acidification enhances crystal formation, yielding a pure hydrochloride salt.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | High polarity aids cyclization |
| Temperature | 80–100°C | Balances speed and stability |
| pH during isolation | 2–3 | Ensures salt precipitation |
| Purification method | Recrystallization | Removes unreacted precursors |
Characterization and Quality Control
Spectroscopic Analysis
This compound is characterized using:
Purity Assessment
HPLC with UV detection (λ = 254 nm) is employed to quantify purity, with commercial batches often exceeding 95%. Residual solvent analysis via gas chromatography ensures compliance with pharmaceutical standards.
Comparative Analysis of Synthetic Methods
Traditional vs. Patent-Based Routes
Traditional methods prioritize simplicity but suffer from lower yields (50–60%). In contrast, patent routes optimize solvent systems and isolation protocols, achieving yields above 85%. The use of nitrogen atmospheres in patents minimizes side reactions, further enhancing purity.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Biological Activities
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride has been identified as a potential inhibitor of various kinases, including glycogen synthase kinase 3 (GSK-3) and cell cycle-dependent kinases (CDKs). These properties suggest its utility in treating diseases such as cancer and neurodegenerative disorders. The compound's ability to modulate cellular signaling pathways positions it as a candidate for drug design aimed at targeting specific kinases involved in disease progression .
Anticancer Applications
Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridin-4-amine have shown significant cytotoxic activity against various cancer cell lines. A study demonstrated that certain analogues exhibited potent antiproliferative effects in low micromolar concentrations without affecting normal cell proliferation. In vivo evaluations in mouse models revealed that these compounds could inhibit tumor growth effectively while showing no systemic toxicity .
Case Study 1: Antitumor Efficacy
A study published in early 2023 focused on new derivatives of 1H-pyrazolo[3,4-b]pyridines with anti-tumor efficacy. The research showed that these compounds could inhibit tumor growth in an orthotopic breast cancer mouse model, demonstrating their potential as lead compounds for further development in cancer therapy. The study emphasized the structure-activity relationship (SAR), indicating that specific substitutions significantly enhanced biological activity .
Case Study 2: Neurodegenerative Disorders
Another investigation explored the role of this compound as a potential treatment for Alzheimer's disease. The compound was tested for its ability to inhibit enzymes linked to neurodegeneration. Results indicated promising activity against targets associated with Alzheimer's pathology, suggesting further exploration for therapeutic applications in neurodegenerative diseases .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other compounds within the pyrazolo[3,4-b]pyridine family highlight its unique properties and potential applications. Below is a comparison table illustrating key differences:
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridin-4-amine | Kinase inhibition (GSK-3, CDKs) | Cancer therapy |
| 6-Pyridin-3-yl-1H-pyrazolo[3,4-b] | Anti-Alzheimer's activity | Neurodegenerative disorders |
| Trisubstituted derivatives | Antiproliferative effects | Cancer treatment |
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes structural and physicochemical differences between 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride and analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Purity (%) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | 49834-62-0 | C₆H₆ClN₅ | Pyridine fused ring, amine at 4-position | 95 (QM-9497) | Not reported |
| 1H-Pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride | 1206976-02-4 | C₅H₆ClN₅ | Pyrimidine fused ring (2 nitrogens), amine at 4 | - | Higher due to ionic form |
| 1H-Pyrazolo[4,3-c]pyridin-4-amine | 1159829-57-8 | C₆H₅N₅ | Different fusion positions ([4,3-c] vs. [3,4-b]) | 95 (QJ-8839) | Not reported |
| 3-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine | 856859-53-5 | C₇H₇N₅ | Methyl substituent at 3-position | 95 (QM-9497) | Reduced vs. hydrochloride |
Key Observations :
- Ring System Differences: The pyrazolo[3,4-d]pyrimidine derivative (CAS 1206976-02-4) replaces the pyridine ring with a pyrimidine, introducing a second nitrogen atom.
- Substituent Effects : The 3-methyl derivative (CAS 856859-53-5) exhibits reduced solubility compared to the hydrochloride salt due to the lack of ionic character, highlighting the importance of salt formation for bioavailability .
- Positional Isomerism : The [4,3-c] fused compound (CAS 1159829-57-8) has a similarity score of 0.98 to the target, but its altered fusion positions may sterically hinder interactions with biological targets .
Physicochemical Properties
- Solubility : The base compound 1H-pyrazolo[3,4-b]pyridine has an estimated water solubility of 7,831.4 mg/L (EPA T.E.S.T.), but the hydrochloride salt is expected to exhibit significantly higher solubility due to ionic dissociation .
- Thermal Stability : Pyrazolo[3,4-b]pyridine derivatives have melting points near 83–85°C (EPI Suite), while hydrochloride salts typically decompose at higher temperatures, improving suitability for solid-dose formulations .
Biological Activity
1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SARs), and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a bicyclic structure composed of a pyrazole ring fused to a pyridine ring, with an amine group at the 4-position of the pyridine. The molecular formula is CHClN with a molecular weight of approximately 188.7 g/mol. The synthesis typically involves ring-closing reactions using precursors like 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in solvents such as dimethylformamide, achieving yields often exceeding 85% under optimal conditions .
Kinase Inhibition
Research indicates that this compound acts as a potent inhibitor of various kinases, including:
- Glycogen Synthase Kinase 3 (GSK-3) : This kinase plays a crucial role in cellular signaling and is implicated in several diseases, including cancer and neurodegenerative disorders. The compound's ability to inhibit GSK-3 suggests potential applications in treating these conditions .
- Cell Cycle-Dependent Kinases (CDKs) : These are essential for cell cycle regulation, and their inhibition can lead to anti-proliferative effects in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (MTB). A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibited promising activity against drug-resistant strains of MTB, indicating potential for development as anti-tuberculosis agents .
Structure-Activity Relationships (SARs)
The SARs of this compound have been extensively studied. Variations in substitution patterns significantly influence biological activity:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridin-6-amine | 63725-49-5 | 0.84 | Different substitution pattern at position 6 |
| 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | 1076197-93-7 | 0.77 | Chlorine substitution enhances lipophilicity |
| Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate hydrochloride | N/A | N/A | Carboxylate group introduces additional reactivity |
These comparisons illustrate how modifications can enhance or diminish the biological activity of these compounds.
Case Studies and Findings
Several case studies have demonstrated the effectiveness of 1H-pyrazolo[3,4-b]pyridin derivatives:
- Inhibition of TBK1 : A specific derivative exhibited an IC value of 0.2 nM against TBK1, showcasing its potential as a lead compound for immune-related therapies and cancer treatment .
- Cytotoxicity Against Cancer Cell Lines : New trisubstituted derivatives were evaluated for cytotoxicity against various human cancer cell lines, revealing low micromolar antiproliferative activity without affecting normal cells. In vivo studies indicated significant tumor growth inhibition in breast cancer models without systemic toxicity .
Q & A
Q. What are the optimal synthetic routes for 1H-Pyrazolo[3,4-b]pyridin-4-amine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions involving substituted pyrazoles and pyridines. Key parameters include solvent choice (e.g., dry acetonitrile or dichloromethane), temperature control (60–80°C), and catalysts such as Pd(PPh₃)₄ for coupling reactions. Structural confirmation requires and NMR to verify amine and pyrazolo-pyridine backbone formation .
- Example Reaction Conditions :
| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | Acetonitrile | None | 80 | 75–85 |
| Amination | DCM | Triethylamine | RT | 60–70 |
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays. Complementary techniques include:
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 235.14).
- FT-IR : Identify amine (–NH₂) stretches at ~3300–3500 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of hydrochloride salt particulates.
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for pyrazolo-pyridine derivatives targeting phosphodiesterase 4 (PDE4)?
- Methodological Answer :
- Core Modifications : Introduce substituents at the pyridine C3/C5 positions (e.g., methyl, fluorine) to enhance PDE4 binding.
- Assay Design : Measure IC₅₀ values using recombinant PDE4 isoforms (e.g., PDE4B) with cAMP as a substrate. Competitive binding assays (SPR or fluorescence polarization) quantify affinity .
- Key Data :
| Derivative | PDE4B IC₅₀ (nM) | Selectivity (vs. PDE3) |
|---|---|---|
| Parent compound | 2.1 | >1000x |
| C3-Fluorinated | 0.8 | >500x |
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Validation : Cross-check compound purity (HPLC/MS) and storage conditions (e.g., desiccated at –20°C to prevent hydrolysis).
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. RAW264.7) and endpoint measurements (cAMP ELISA vs. luciferase reporter). Replicate studies with blinded controls .
Q. How can computational modeling guide the design of 1H-Pyrazolo[3,4-b]pyridin-4-amine derivatives with improved pharmacokinetics?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with PDE4’s catalytic domain (PDB: 6AY). Prioritize derivatives with hydrogen bonds to Gln443 and hydrophobic contacts with Phe446 .
- ADME Prediction : SwissADME predicts logP (<3), solubility (>50 µM), and CYP450 inhibition risk. Optimize bioavailability via prodrug strategies (e.g., esterification of the amine) .
Data Analysis & Reproducibility
Q. What are common pitfalls in reproducing synthetic yields, and how can they be mitigated?
- Methodological Answer :
- Moisture Sensitivity : Use anhydrous solvents (e.g., molecular sieves for DMF) and inert gas (N₂/Ar) during reactions.
- Byproduct Formation : Monitor reactions with TLC (silica, ethyl acetate/hexane) and optimize stoichiometry (e.g., 1.2 eq. amine for amination) .
Q. How should researchers document spectral data for regulatory compliance?
- Methodological Answer :
- NMR : Report chemical shifts (δ, ppm), multiplicity, and coupling constants (J in Hz). For example, NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 6.89 (d, J=8.4 Hz, 1H, pyridine-H) .
- IR : Provide baseline-corrected spectra with annotated functional groups.
Biological & Pharmacological Focus
Q. What in vitro models are suitable for evaluating anti-inflammatory activity?
- Methodological Answer :
- Macrophage Models : Use LPS-stimulated RAW264.7 cells to measure TNF-α suppression (ELISA) and NO production (Griess assay).
- Dose Range : Test 0.1–10 µM with dexamethasone as a positive control .
Q. How can target selectivity be confirmed in kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
